![molecular formula C12H13N3O2S2 B2596245 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2188203-04-3](/img/structure/B2596245.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule featuring a thiadiazole ring, a piperidine ring, and a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial properties , suggesting that the compound may target bacterial cells or specific enzymes within these cells.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the bacterial cells .
Biochemical Pathways
Similar compounds have been found to have antimicrobial properties , suggesting that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their death.
Result of Action
Based on the properties of similar compounds, it can be inferred that the compound may lead to the death of bacterial cells by inhibiting essential enzymes or disrupting crucial biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Cellular Effects
It has been reported that 1,3,4-thiadiazole derivatives can disrupt cell wall biogenesis . This leads to changes in cell shape, size, and the ability to form giant cells and flocculate .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Temporal Effects in Laboratory Settings
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Dosage Effects in Animal Models
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Metabolic Pathways
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Transport and Distribution
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Subcellular Localization
It has been reported that 1,3,4-thiadiazole derivatives have a broad spectrum of activity against various pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at various sites on the molecule, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 1,3,4-thiadiazole possess substantial anticancer properties. The compound in focus has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cell signaling pathways involved in cancer progression. A study found that certain thiadiazole derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some compounds showing IC50 values as low as 12.5 µM .
Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 4e | MCF-7 | 12.5 | Induces apoptotic cell death |
Compound 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
Compound X | A549 | 0.2 | Targeting metabolic pathways |
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have reported that 1,3,4-thiadiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with MIC values indicating potent activity .
Case Study: Antitumor Activity
In a recent study focusing on the synthesis of novel thiadiazole-based compounds, researchers evaluated their antitumor activity against various cancer cell lines. The results indicated that compounds with piperidine moieties exhibited enhanced cytotoxic effects compared to their non-piperidine counterparts. Specifically, the introduction of a benzyl piperidine moiety significantly increased the anticancer potential against lung and cervical cancer cells .
Case Study: Antimycobacterial Activity
Another study explored the anti-tubercular activity of thiadiazole derivatives synthesized from piperidine scaffolds. The results revealed that several compounds demonstrated remarkable activity against Mycobacterium tuberculosis, with some derivatives showing MIC values significantly lower than standard treatments .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have shown similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are also known for their biological activities, particularly in medicinal chemistry.
Thiophene Derivatives: These compounds are known for their electronic properties and are used in various industrial applications.
Uniqueness
This combination allows for a wide range of chemical modifications and biological activities, making it a highly versatile compound .
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone is a derivative of 1,3,4-thiadiazole and has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Compounds containing the 1,3,4-thiadiazole moiety are known for their extensive biological properties. These include:
- Antitumor and Anticancer Activities : Many thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
- Antibacterial Properties : Thiadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
- Anti-inflammatory Effects : Some compounds demonstrate anti-inflammatory properties comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Target Interaction
The precise molecular targets of this compound are still under investigation. However, compounds with similar structures are known to interact with various biological pathways:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Biochemical Pathways
The compound's activity may be mediated through multiple biochemical pathways:
- Reactive Oxygen Species (ROS) Generation : This can lead to oxidative stress in cancer cells, promoting apoptosis.
- Inhibition of Kinases : Certain derivatives have shown the ability to inhibit specific kinases involved in tumor growth and metastasis .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(2-(1,3,4-Thiadiazol-2-yl)phenol | Structure | Anticancer, Antimicrobial |
(N-(5-chloro-2-thienyl)piperidine | Structure | Antibacterial |
(5-chlorothiophen-2-yl)methanol | Structure | Antifungal |
This table highlights the unique features of the compound compared to other related thiadiazole derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Cytotoxicity Studies : A comprehensive review highlighted that various 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines. One study reported that a derivative showed an IC50 value of 3.29 μg/mL against HCT116 cells .
- Antimicrobial Evaluation : Research demonstrated that certain thiadiazole compounds had potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mode of action involved disrupting bacterial membrane integrity .
- Anti-inflammatory Activity : A study comparing new thiadiazole derivatives indicated that some compounds exhibited anti-inflammatory effects similar to established NSAIDs, suggesting potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-11(9-3-6-18-7-9)15-4-1-10(2-5-15)17-12-14-13-8-19-12/h3,6-8,10H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQYOZXXNLAGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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